1-(5-(2,4-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone
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Overview
Description
1-(5-(2,4-Dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a synthetic organic compound belonging to the pyrazoline family. Pyrazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, characterized by its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(5-(2,4-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves a multi-step process. One common method includes the condensation of 2,4-dimethoxyacetophenone with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazoline derivative . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as the use of specific catalysts and controlled temperature settings .
Chemical Reactions Analysis
1-(5-(2,4-Dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield dihydropyrazole derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its anti-inflammatory, antioxidant, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-(5-(2,4-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The compound’s structure allows it to interact with various cellular components, leading to its observed biological effects .
Comparison with Similar Compounds
Compared to other pyrazoline derivatives, 1-(5-(2,4-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone is unique due to its specific substitution pattern on the aromatic ring. Similar compounds include:
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 1-(5-Acetyl-2,4-dimethoxyphenyl)-1-ethanone These compounds share structural similarities but differ in their functional groups and biological activities.
Properties
IUPAC Name |
1-[3-(2,4-dimethoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13(22)21-18(12-17(20-21)14-7-5-4-6-8-14)16-10-9-15(23-2)11-19(16)24-3/h4-11,18H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJUSBFWIMOEIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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